Zopiclone N-oxide
Zopiclone N-oxide
Zopiclone N-oxide, also known as N-oxide-zopiclone or oxzop, belongs to the class of organic compounds known as cyclopyrrolones. Cyclopyrrolones are compounds belonging to a family of pyridin-2-ylpyrrole based chemicals. The pyrrole is usually fused to a benzene, pyrimidine, or dithiin. Zopiclone N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Zopiclone N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, zopiclone N-oxide is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
43200-96-0
VCID:
VC20778166
InChI:
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
SMILES:
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Molecular Formula:
C17H17ClN6O4
Molecular Weight:
404.8 g/mol
Zopiclone N-oxide
CAS No.: 43200-96-0
Cat. No.: VC20778166
Molecular Formula: C17H17ClN6O4
Molecular Weight: 404.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zopiclone N-oxide, also known as N-oxide-zopiclone or oxzop, belongs to the class of organic compounds known as cyclopyrrolones. Cyclopyrrolones are compounds belonging to a family of pyridin-2-ylpyrrole based chemicals. The pyrrole is usually fused to a benzene, pyrimidine, or dithiin. Zopiclone N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Zopiclone N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, zopiclone N-oxide is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 43200-96-0 |
| Molecular Formula | C17H17ClN6O4 |
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |
| Standard InChI | InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 |
| Standard InChI Key | IPTIKKTXLHVRKN-UHFFFAOYSA-N |
| SMILES | C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |
| Canonical SMILES | C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator